4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide
Description
4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and a picolinamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Properties
IUPAC Name |
4-[1-(quinoline-2-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c21-19(25)18-11-14(7-9-22-18)27-15-8-10-24(12-15)20(26)17-6-5-13-3-1-2-4-16(13)23-17/h1-7,9,11,15H,8,10,12H2,(H2,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVOKTAHHTVBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide typically involves multiple steps:
Formation of the Quinoline-2-carbonyl Intermediate: This step often starts with the synthesis of quinoline derivatives through Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ketones.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The quinoline-2-carbonyl group is then coupled with the pyrrolidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Picolinamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the quinoline moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: N-substituted pyrrolidine derivatives.
Scientific Research Applications
4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a complex organic compound with a unique combination of heterocyclic rings, consisting of quinoline, pyrrolidine, and picolinamide structures. Its applications lie primarily in medicinal chemistry and drug development, particularly as a potential anti-cancer agent. Its unique structure may also allow it to serve as a scaffold for developing new drugs targeting various diseases, including infectious diseases, due to the inherent properties of quinolines.
Potential Therapeutic Applications
- Anti-cancer agent Research suggests that 4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide has potential as an anti-cancer agent, making it a candidate for further pharmacological studies. Quinoline derivatives are known for their anticancer properties, and the combination with pyrrolidine may enhance these effects through synergistic mechanisms. Studies indicate that compounds with similar structures can inhibit certain cancer cell lines.
- Anti-inflammatory activity 4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide may exhibit anti-inflammatory properties. Research indicates that compounds with similar structures exhibit anti-inflammatory properties, suggesting that this compound could be explored further for therapeutic uses.
- Antimicrobial and antimalarial Quinoline derivatives are known for their antimicrobial and antimalarial properties. The presence of the quinoline component in 4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide suggests it may also exhibit these properties.
Interaction Studies
Interaction studies involving 4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide aim to understand its binding affinity with biological targets like enzymes or receptors. Preliminary studies suggest that it may interact with specific kinases or other proteins involved in cancer pathways. High-throughput screening methods could assess its efficacy against various biological targets, providing insights into its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine ring can enhance the compound’s binding to enzymes or receptors, modulating their activity. The picolinamide group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Pyrrolidine Derivatives: Such as pyrrolidine dithiocarbamate, used in various biological studies.
Picolinamide Derivatives: Such as nicotinamide, a form of vitamin B3.
Uniqueness
4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is unique due to its combination of three distinct functional groups, each contributing to its overall biological activity and chemical reactivity. This combination allows for a wide range of applications and interactions, making it a valuable compound in scientific research and industrial applications.
Biological Activity
4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a novel compound that integrates a quinoline moiety with pyrrolidine and picolinamide structures. This unique combination suggests potential biological activities, particularly in medicinal chemistry, where compounds with similar structures have been known to exhibit antimicrobial, anti-inflammatory, and anticancer properties .
Chemical Structure
The molecular formula of 4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is CHNO, with a molecular weight of 362.4 g/mol. The compound features multiple heterocyclic rings, which contribute to its biological activity.
Anticancer Properties
Research indicates that quinoline derivatives, including 4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide, may inhibit various cancer cell lines. The compound's structure suggests it could interact with specific kinases or proteins involved in cancer pathways, potentially leading to its effectiveness as an anticancer agent .
Table 1: Summary of Biological Activities Related to Quinoline Derivatives
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | N-Cycloheptylquinoline-2-carboxamide | Higher activity against M. tuberculosis |
| Anticancer | 2-(Pyrrolidin-1-ylcarbonyl)quinoline | Inhibition of various cancer cell lines |
| Anti-inflammatory | Quinoline derivatives | Reduction in inflammatory markers |
Inhibition of Mycobacterial Species
In vitro studies have shown that related quinoline compounds exhibit significant activity against mycobacterial species such as Mycobacterium tuberculosis. For instance, certain derivatives demonstrated greater efficacy than standard treatments like isoniazid and pyrazinamide .
The mechanism by which 4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit photosynthetic electron transport (PET), which could be linked to its antimicrobial properties .
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antimycobacterial Activity : A study evaluated the efficacy of various substituted quinoline derivatives against M. tuberculosis and found that certain compounds exhibited IC values lower than standard drugs, indicating higher potency .
- Anticancer Screening : Another study focused on the anticancer potential of quinoline derivatives, highlighting their ability to inhibit cell proliferation in several cancer types, suggesting a promising avenue for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
